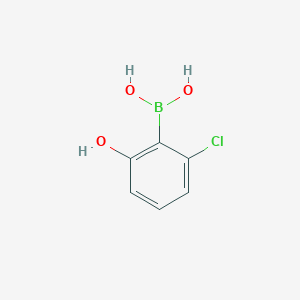

2-Chloro-6-hydroxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-6-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTKHPAGOMESFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716595 | |

| Record name | (2-Chloro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958646-70-3 | |

| Record name | (2-Chloro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2-Chloro-6-hydroxyphenylboronic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Phenylboronic Acids

Boronic acids have emerged as indispensable tools in modern organic chemistry and medicinal chemistry, prized for their unique reactivity, stability, and relatively low toxicity.[1] First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This has established them as critical building blocks for constructing complex molecular architectures.[2] In the realm of drug discovery, the boronic acid moiety is particularly compelling; it can act as a bioisostere of carboxylic acids and engage in reversible covalent interactions with enzyme active sites, a feature exploited in several FDA-approved drugs such as the proteasome inhibitor Bortezomib (Velcade®).[1][3][4]

This compound is a bifunctional reagent that combines the versatile reactivity of a boronic acid with the directing and electronic-modifying effects of ortho-chloro and -hydroxyl substituents. This specific substitution pattern makes it a valuable intermediate for synthesizing sterically hindered biaryl compounds and complex heterocyclic systems, which are common motifs in pharmacologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods required for its unambiguous characterization, grounded in established chemical principles.

| Property | Value |

| IUPAC Name | (2-chloro-6-hydroxyphenyl)boronic acid[5] |

| Molecular Formula | C₆H₆BClO₃[5] |

| Molecular Weight | 172.37 g/mol [5] |

| CAS Number | 958646-70-3[6] |

| Canonical SMILES | B(C1=C(C=CC=C1Cl)O)(O)O[5] |

Part 1: Synthesis of this compound

The synthesis of arylboronic acids bearing acidic protons, such as a hydroxyl group, requires a strategic approach to prevent premature quenching of the highly basic organometallic intermediates used in their formation. A common and effective strategy involves the protection of the acidic group, followed by halogen-metal exchange, borylation, and subsequent deprotection and hydrolysis.[7]

Synthetic Strategy: A Protection-Borylation-Deprotection Workflow

The chosen synthetic pathway begins with a suitable precursor, 2-bromo-6-chlorophenol. The phenolic hydroxyl group is first protected to prevent interference in the subsequent organometallic reaction. Following protection, a lithium-halogen exchange selectively replaces the more reactive bromine atom with lithium. This organolithium species is then trapped with a borate ester. A final acidic workup both hydrolyzes the boronate ester and removes the protecting group in a single step to yield the target molecule.

This "one-pot" approach, starting from the protected phenol, is efficient and has been successfully applied to the synthesis of various substituted phenylboronic acids.[8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials: 2-bromo-6-chlorophenol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Triisopropyl borate, Hydrochloric acid (2 M), Ethyl acetate, Brine, Anhydrous Magnesium Sulfate.

Step 1: Protection of 2-Bromo-6-chlorophenol

-

To a solution of 2-bromo-6-chlorophenol (1.0 equiv.) and imidazole (1.2 equiv.) in anhydrous THF at 0 °C, add TBDMSCl (1.1 equiv.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected intermediate, which can often be used without further purification.

Causality: The hydroxyl proton is acidic and would be deprotonated by the n-BuLi in the next step, preventing the desired lithium-halogen exchange. TBDMS ether is a robust protecting group that is stable to the strongly basic conditions but readily cleaved during the final acidic workup.

Step 2: Borylation via Lithium-Halogen Exchange

-

Dissolve the TBDMS-protected intermediate (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add triisopropyl borate (1.2 equiv.) dropwise to the solution, ensuring the temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

Causality: The reaction is performed at -78 °C to control the high reactivity of the organolithium species, preventing side reactions such as attack on the solvent. The C-Br bond is significantly more polarized and kinetically favorable for lithium-halogen exchange compared to the stronger C-Cl bond, ensuring regioselectivity.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the pH is ~1-2.

-

Stir vigorously for 1-2 hours. During this time, the boronate ester is hydrolyzed, and the TBDMS protecting group is cleaved.

-

Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

-

Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by slurrying in hot n-heptane to remove non-polar impurities.[7]

Part 2: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods is employed for this purpose.

Caption: Standard characterization workflow for the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the molecular structure. The spectra are typically recorded in DMSO-d₆ or CDCl₃.

-

¹H NMR Spectroscopy : The aromatic region is expected to show three distinct signals corresponding to the protons on the phenyl ring. Due to the ortho- and meta-couplings, a complex splitting pattern (doublet of doublets or triplet) is expected. The phenolic -OH proton and the two boronic acid -B(OH)₂ protons will appear as broad singlets, and their signals will disappear upon shaking the sample with a drop of D₂O due to hydrogen-deuterium exchange. Aromatic protons typically appear between 6.5 and 7.5 ppm.[9][10]

-

¹³C NMR Spectroscopy : The spectrum should display six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbon atom attached to the boron (C-B) will typically appear in the range of 120-140 ppm but can be broad or have a lower intensity. The carbon bearing the chlorine (C-Cl) and the one bearing the hydroxyl group (C-OH) will be shifted downfield.[9]

| Expected NMR Data (¹H in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~9.5 - 10.5 | Phenolic -OH (broad singlet) |

| ~8.0 - 8.5 | Boronic acid -B(OH)₂ (broad singlet) |

| ~6.7 - 7.4 | Aromatic H's (3H, complex multiplets) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M+) : For C₆H₆BClO₃, the monoisotopic mass is approximately 172.01 Da.[5]

-

Isotopic Pattern : A key diagnostic feature will be the presence of a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak. This is due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope, providing strong evidence for the presence of a single chlorine atom in the molecule.[11]

-

Fragmentation : Common fragmentation pathways may include the loss of water (H₂O) or the boronic acid group.

Melting Point

The melting point is a crucial indicator of purity. A pure crystalline solid will exhibit a sharp melting range. This value should be compared against a known standard if available. Impurities typically depress and broaden the melting range.

Part 3: Applications in Drug Discovery and Chemical Synthesis

This compound is not just a synthetic target but a strategic tool for building molecular complexity.

-

Suzuki-Miyaura Cross-Coupling : Its primary application is as a coupling partner in Suzuki reactions to form C-C bonds. The ortho-substituents provide steric hindrance that can be exploited to control the dihedral angle of the resulting biaryl products, a critical parameter for modulating protein-ligand interactions in drug design.

-

Enzyme Inhibition : The boronic acid functional group is known to interact with serine proteases and other enzymes.[3] The specific substitution pattern of this molecule allows it to be incorporated into scaffolds that can be targeted to the active sites of specific enzymes, making it a valuable starting point for the development of novel inhibitors.

-

Versatile Intermediate : The presence of three distinct functional handles—the boronic acid, the chloro group, and the hydroxyl group—allows for sequential and site-selective modifications, opening pathways to a diverse range of complex molecules from a single, well-defined starting material.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

References

-

PubChem. (2-Chloro-6-hydroxyphenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Experimental 1H NMR spectrum of 2-Cl-6-MA. Available at: [Link]

- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Available at: [Link]

-

PubChem. 2-Chloro-6-methoxyphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Singh, S., et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(5), 756. Available at: [Link]

-

Defense Technical Information Center. Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. Available at: [Link]

-

AbacipharmTech. (2-Chloro-6-hydroxyphenyl)boronic acid. Available at: [Link]

-

Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-6. Available at: [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]

-

Banaras Hindu University. B.Sc (Hons.) VI - Topic: NMR Spectroscopy. Available at: [Link]

-

St John, T. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Available at: [Link]

-

Titov, D., et al. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. Molecules, 28(11), 4509. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2-Chloro-6-hydroxyphenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 8. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bhu.ac.in [bhu.ac.in]

- 11. apps.dtic.mil [apps.dtic.mil]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Chloro-6-hydroxyphenylboronic acid

This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Chloro-6-hydroxyphenylboronic acid. Designed for researchers and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this versatile chemical intermediate.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₆H₆BClO₃, Molecular Weight: 172.37 g/mol [1]) is a substituted arylboronic acid of significant interest in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. Its unique trifunctional substitution pattern—a hydroxyl group, a chlorine atom, and a boronic acid moiety on a phenyl ring—imparts specific reactivity and structural characteristics. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability before its use in complex synthetic pathways. This guide explains the causality behind the expected spectroscopic signals, grounded in the electronic effects of its constituent functional groups.

// Atom nodes with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"];

// Substituent nodes with positions B [label="B(OH)₂", pos="0,3.0!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.6,-0.75!", fontcolor="#EA4335"]; OH_group [label="OH", pos="2.6,-0.75!", fontcolor="#34A853"]; H3 [label="H", pos="-1.5,-3.5!"]; H4 [label="H", pos="1.5,-3.5!"]; H5 [label="H", pos="2.3,0.2!"];

// Benzene ring bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C2 [style=dashed]; // Representing aromaticity

// Substituent bonds C1 -- B; C2 -- Cl; C5 -- OH_group; C3 -- H3; C4 -- H4; C6 -- H5; // Corrected H position

// Re-drawing benzene ring with alternating double bonds edge [style=solid]; C1 -- C6 [penwidth=2]; C6 -- C5; C5 -- C4 [penwidth=2]; C4 -- C3; C3 -- C2 [penwidth=2]; C2 -- C1;

}

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the electronic environment of the protons. The aromatic region is particularly informative, showing three distinct signals for the protons on the phenyl ring. The chemical shifts are heavily influenced by the ortho- and para-directing hydroxyl group and the electron-withdrawing chloro and boronic acid groups. Protons on the hydroxyl and boronic acid groups are also observable, though their signals are often broad and their positions are solvent-dependent due to chemical exchange.

Expected ¹H NMR Data (Typical, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | - | Phenolic -OH | Deshielded due to hydrogen bonding and proximity to electron-withdrawing groups. Broadened by exchange. |

| ~8.0 - 8.5 | Broad Singlet | - | Boronic Acid -B(OH)₂ | Highly deshielded and rapidly exchanging protons. Signal disappears upon D₂O shake. |

| ~7.2 - 7.4 | Triplet | ~8.0 | Ar-H (at C4) | Influenced by two ortho protons. Appears as a triplet. |

| ~6.8 - 7.0 | Doublet | ~8.0 | Ar-H (at C3 or C5) | Ortho-coupled to the C4 proton. |

| ~6.7 - 6.9 | Doublet | ~8.0 | Ar-H (at C3 or C5) | Ortho-coupled to the C4 proton. The specific assignment of C3 vs C5 requires more advanced 2D NMR. |

Note: A ¹H NMR spectrum for this compound is available from ChemicalBook for reference.[2]

Expert Insight: The choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ are preferred for observing exchangeable protons (-OH, -B(OH)₂), which might be invisible in solvents like CDCl₃ or exchange completely in D₂O. A D₂O exchange experiment is a definitive method to confirm these peaks; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals for the -OH and -B(OH)₂ protons will disappear.

// Nodes

A [label="Sample Prep\n5-10 mg in\n0.7 mL DMSO-d₆", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="Vortex & Transfer\nto NMR Tube", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="Insert into\nNMR Spectrometer", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="Lock, Tune, Shim", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E [label="Acquire ¹H Spectrum\n(e.g., 16 scans)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F [label="Process Data\n(FT, Phase, Baseline)", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="Analyze Spectrum\n(Integrate, Assign Peaks)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Solubilize"]; B -> C; C -> D [label="Calibrate"]; D -> E [label="Run Experiment"]; E -> F; F -> G; }

Figure 2: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons. The chemical shifts are dictated by the attached substituent. Carbons bonded to electronegative atoms (Cl, O) or the boron atom will be significantly shifted.

Expected ¹³C NMR Data (Typical, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C-OH (C6) | Carbon attached to the highly electronegative oxygen atom is strongly deshielded. |

| ~130 - 135 | C-Cl (C2) | Carbon attached to the electronegative chlorine atom is deshielded. |

| ~130 - 135 | Ar-CH (C4) | Aromatic CH carbon. |

| ~120 - 125 | C-B (C1) | The carbon attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is variable. |

| ~115 - 120 | Ar-CH (C5) | Aromatic CH carbon. |

| ~110 - 115 | Ar-CH (C3) | Aromatic CH carbon. |

Note: The precise assignment requires computational predictions or advanced 2D NMR techniques like HMBC and HSQC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Diagnostic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200 - 3600 (Broad) | O-H Stretch | Phenolic -OH and B(OH)₂ | A very broad and strong band is the hallmark of hydrogen-bonded hydroxyl groups. This confirms the presence of both the phenol and boronic acid moieties.[3][4] |

| 3000 - 3100 (Sharp) | C-H Stretch | Aromatic C-H | Indicates the presence of the benzene ring. |

| 1580 - 1610 | C=C Stretch | Aromatic Ring | Confirms the aromatic backbone. |

| 1310 - 1380 (Strong) | B-O Stretch | Boronic Acid | This is a key diagnostic peak for boronic acids and provides strong evidence for the B(OH)₂ group.[5][6][7] |

| 1200 - 1250 | C-O Stretch | Phenolic C-O | Indicates the bond between the aromatic ring and the hydroxyl group. |

| 1000 - 1100 | B-OH Bend | Boronic Acid | In-plane bending vibration of the boronic acid hydroxyl groups. |

| 700 - 800 | C-Cl Stretch | Aryl Chloride | Confirms the presence of the chloro-substituent. |

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Acquire a background spectrum of the empty ATR stage.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Lower the press arm to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum (typically by co-adding 16 or 32 scans) over a range of 4000-400 cm⁻¹.

-

The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. Boronic acids can present a challenge for MS analysis due to their tendency to undergo dehydration.[8]

Expected Mass Spectrometry Data:

-

Molecular Ion: The exact mass of C₆H₆BClO₃ is 172.0098 Da.[1] In high-resolution mass spectrometry (HRMS), observing this mass would be a strong confirmation of the elemental formula. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.

-

Common Adducts (ESI): In Electrospray Ionization (ESI), common adducts may be observed, such as [M+Na]⁺ or [M+H]⁺ in positive mode, or [M-H]⁻ in negative mode.

-

Fragmentation and Dehydration: Boronic acids are prone to intermolecular dehydration to form cyclic trimers known as boroxines.[8] It is common to observe a peak corresponding to the boroxine, especially under thermal conditions (like in a GC-MS inlet) or even in the ESI source.

// Nodes Monomer1 [label="3 x R-B(OH)₂\n(Monomer)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="- 3 H₂O", shape=plaintext, fontcolor="#EA4335"]; Boroxine [label="Boroxine\n(Cyclic Trimer)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detect [label="Detected in MS\n[M_trimer - H]⁻ or [M_trimer + H]⁺", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Monomer1 -> Dehydration [arrowhead=none]; Dehydration -> Boroxine [label="Dehydration/\nTrimerization"]; Boroxine -> MS_Detect [label="Ionization"]; }

Figure 3: Common dehydration pathway of boronic acids to form a boroxine.

Trustworthiness through Method Selection: For labile molecules like boronic acids, "soft" ionization techniques such as ESI or Chemical Ionization (CI) are superior to Electron Impact (EI) ionization. ESI-MS is particularly well-suited as it analyzes ions directly from solution, minimizing thermal decomposition and preserving the integrity of the parent molecule for detection.[9] A well-developed LC-MS method can reliably analyze boronic acids with high throughput.[10]

Conclusion

The spectroscopic characterization of this compound is straightforward when approached with a foundational understanding of how its structure influences its spectral properties. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy provides rapid verification of all key functional groups (OH, B-O, C-Cl, aromatic ring). Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a self-validating system, ensuring the identity and purity of this important synthetic building block for its successful application in research and development.

References

-

Kubiak, R., Idzik, K., & Dembkowski, K. (2019). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry. (URL: [Link])

-

Dickie, D. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. (URL: [Link])

-

ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... [Image]. (URL: [Link])

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. (URL: [Link])

-

Ferreira, D., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4051. (URL: [Link])

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry. (URL: [Link])

-

Li, L., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(8), 2919–2926. (URL: [Link])

-

ResearchGate. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. (URL: [Link])

-

PubMed. (n.d.). Arylboronic acid chemistry under electrospray conditions. (URL: [Link])

-

PubMed Central. (2016). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (URL: [Link])

-

Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. (URL: [Link])

-

Society of Wood Science and Technology. (2012). FTIR Investigation of Phenol Formaldehyde Resin Modified with Boric Acid. Proceedings of the 55th International Convention. (URL: [Link])

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA [Image]. (URL: [Link])

-

PubMed. (2010). Direct spectroscopic observation of binding of sugars to polymers having phenylboronic acids substituted with an ortho-phenylazo group. (URL: [Link])

-

PubChem. (n.d.). (2-Chloro-6-hydroxyphenyl)boronic acid. National Center for Biotechnology Information. (URL: [Link])

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom) [Image]. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (URL: [Link])

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). (URL: [Link])

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000617). (URL: [Link])

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). (URL: [Link])

-

SpringerLink. (n.d.). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. (URL: [Link])

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (URL: [Link])

-

ResearchGate. (2022). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. (URL: [Link])

-

PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (URL: [Link])

-

ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. (URL: [Link])

-

SciELO. (2018). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. (URL: [Link])

-

ResearchGate. (n.d.). Scheme of (a) synthesis of phenylboronic acid derivatives... [Image]. (URL: [Link])

-

YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. The Organic Chemistry Tutor. (URL: [Link])

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (URL: [Link])

-

ResearchGate. (n.d.). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid [Image]. (URL: [Link])

-

SpectraBase. (n.d.). 2-Chloro-6-fluorophenylboronic acid - Optional[ATR-IR] - Spectrum. (URL: [Link])

-

PubChem. (n.d.). 2-Fluoro-6-hydroxyphenylboronic acid. National Center for Biotechnology Information. (URL: [Link])

Sources

- 1. (2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(958646-70-3) 1H NMR spectrum [chemicalbook.com]

- 3. swst.org [swst.org]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-hydroxyphenylboronic acid

Introduction: A Versatile Building Block in Modern Chemistry

2-Chloro-6-hydroxyphenylboronic acid is a bifunctional organoboron compound that has emerged as a significant building block in synthetic and medicinal chemistry. Its unique structural arrangement, featuring a boronic acid, a hydroxyl group, and a chloro substituent on a phenyl ring, offers a triad of reactive sites. This configuration provides chemists with a versatile tool for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

The importance of boronic acids in drug discovery cannot be overstated; they serve as bioisosteres for carboxylic acids and can form reversible covalent bonds with protein targets, a feature famously exploited in drugs like the proteasome inhibitor Bortezomib.[1][2] This guide offers a comprehensive examination of the core physicochemical properties of this compound, providing field-proven insights and detailed protocols to empower researchers in leveraging its full potential.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is identified by the following descriptors.

-

IUPAC Name : (2-Chloro-6-hydroxyphenyl)boronic acid[3]

-

CAS Number : 958646-70-3[3]

-

Molecular Formula : C₆H₆BClO₃[3]

-

SMILES : B(C1=C(C=CC=C1Cl)O)(O)O[3]

The molecule's architecture, featuring an ortho-substitution pattern of the key functional groups, dictates its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties are derived from experimental data for analogous compounds, others are computationally predicted and should be used as a guide pending experimental verification.

| Property | Value | Source / Comment |

| Molecular Weight | 172.37 g/mol | PubChem[3] |

| Exact Mass | 172.0098519 Da | PubChem[3] |

| Physical State | Solid / Crystalline powder | Inferred from analogs and supplier data |

| Melting Point | Data not available | Analogs like 2-chloro-6-fluorophenylboronic acid melt at 131-135 °C[4] |

| Boiling Point | Data not available | Expected to decompose at high temperatures. |

| Solubility | Data not available | Expected to be soluble in methanol, DMSO, and other polar organic solvents. |

| pKa | Data not available | The boronic acid (pKa ~9) and phenol (pKa ~10) acidities will be influenced by the ortho-chloro group. Experimental determination is recommended. |

| Polar Surface Area (TPSA) | 60.7 Ų | PubChem (Computed)[3] |

| LogP | ~0.4 | ChemScene (Computed for analog)[5] |

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The choice of these methods is causal; each provides a unique and complementary piece of structural information, creating a self-validating analytical workflow.

Caption: Analytical workflow for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton of the phenol, and the two hydroxyl protons of the boronic acid. The latter two may be broad or exchange with solvent.

-

¹³C NMR : Will display six unique signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.

-

¹¹B NMR : This is a crucial technique for organoboron compounds. A single resonance is expected, with a chemical shift indicative of a tricoordinate boronic acid.[6] Spectral data is available from vendors for confirmation.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Expect to observe a broad O-H stretching band (around 3200-3600 cm⁻¹) for the hydroxyl groups, B-O stretching (around 1300-1400 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is ideal for confirming the molecular weight. The analysis should target the exact mass of 172.00985 Da to provide high confidence in the elemental composition.[3] UPLC-MS methods are particularly powerful for simultaneous purity and identity confirmation.[8]

Synthesis, Reactivity, and Applications

Synthetic Pathway

Hydroxyphenylboronic acids are commonly synthesized from the corresponding bromophenol. The process involves protection of the acidic phenolic proton, formation of an organometallic intermediate (typically a Grignard reagent), and subsequent trapping with a borate ester, followed by deprotection and hydrolysis.[9] This multi-step process ensures high yields and prevents side reactions.

Caption: General synthetic route to this compound.

Key Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a substrate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction forms a C-C bond between the boronic acid's aryl group and another organic halide or triflate, making it an indispensable tool for synthesizing complex biaryl structures found in many drug candidates.

The presence of the ortho-hydroxyl and chloro groups can be strategically employed:

-

The hydroxyl group can act as a directing group in further electrophilic aromatic substitutions or as a hydrogen bond donor in ligand-protein interactions.

-

The chloro group modulates the electronic properties of the ring and can serve as a metabolic blocking site or a point for further functionalization.

Boronic acids have gained prominence in medicinal chemistry, with several FDA-approved drugs, because the boronic acid moiety can form stable, yet reversible, covalent complexes with serine proteases and other enzyme targets.[1][2] This molecule is therefore a valuable fragment for screening libraries aimed at discovering novel enzyme inhibitors.

Safety, Handling, and Storage

Scientific integrity demands rigorous safety protocols. This compound is classified with the following hazards:

-

GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Handling Protocols :

-

Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid dust formation during handling. If sweeping is necessary, use methods that do not disperse dust.

Storage Protocols :

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly sealed to prevent moisture absorption, which can lead to the formation of the trimeric anhydride (boroxine).

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, where reproducibility and consistency of results confirm the integrity of the methodology.

Protocol 1: Determination of Acidity Constants (pKa) by Potentiometric Titration

-

Causality : Potentiometric titration is the gold standard for determining pKa values. It directly measures the change in pH upon addition of a titrant, allowing for the precise calculation of the acid-base equilibrium constants. This is critical for understanding the ionization state of the molecule at physiological pH.

-

Methodology :

-

Preparation : Accurately weigh ~20-30 mg of this compound and dissolve it in a suitable solvent system (e.g., 50:50 Methanol:Water) to a final concentration of ~10 mM.

-

Calibration : Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Titration Setup : Place the solution in a jacketed beaker at 25°C and use a magnetic stirrer. Insert the calibrated pH electrode.

-

Execution : Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition.

-

Data Analysis : Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. Two inflection points may be observed, corresponding to the boronic acid and phenolic protons.

-

Validation : Repeat the titration three times. The calculated pKa values should be consistent within ±0.05 units, validating the precision of the measurement.

-

Protocol 2: Quality Control via UPLC-MS

-

Causality : This hyphenated technique provides orthogonal data in a single run. UPLC offers high-resolution separation for purity assessment, while MS provides high-accuracy mass data for identity confirmation. This is the most efficient and robust method for routine quality control in a drug discovery setting.[8]

-

Methodology :

-

Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 10 µg/mL with 50:50 Acetonitrile:Water.

-

UPLC Conditions :

-

Column : Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A : 10 mM Ammonium Acetate in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : 5% B to 95% B over 1.5 minutes.

-

Flow Rate : 0.6 mL/min.

-

Injection Volume : 1 µL.

-

Detection : UV at 254 nm.

-

-

MS Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), negative mode.

-

Mass Range : Scan from m/z 50 to 500.

-

Target Ion : Look for the [M-H]⁻ ion at m/z 171.0024.

-

-

Data Analysis :

-

The UPLC chromatogram should show a single major peak, allowing for purity calculation by peak area integration.

-

The mass spectrum corresponding to this peak must show a prominent ion with a mass that matches the theoretical exact mass of the deprotonated molecule within a 5 ppm error margin.

-

-

Validation : The consistent retention time and the accurate mass measurement together provide a self-validating confirmation of both the compound's identity and its purity.

-

Conclusion

This compound is a potent research tool whose value is unlocked through a deep understanding of its physicochemical properties. Its unique combination of functional groups makes it an attractive building block for creating novel chemical entities in the pharmaceutical and materials science sectors. By employing the robust analytical methods and safe handling practices outlined in this guide, researchers can confidently and effectively integrate this versatile compound into their discovery workflows, accelerating the path toward innovation.

References

-

PubChem. (n.d.). (2-Chloro-6-hydroxyphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

PubChem. (n.d.). This compound pinacol ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. [Link]

- Google Patents. (2020). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-hydroxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. [Link]

-

AbacipharmTech. (n.d.). (2-Chloro-6-hydroxyphenyl)boronic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Boronic Acids in Modern Drug Discovery. [Link]

-

Sunway Pharm Ltd. (n.d.). (2-Chloro-6-hydroxyphenyl)boronic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

Sources

- 1. library.gwu.edu [library.gwu.edu]

- 2. Cas 352535-86-5,2-CHLORO-6-FLUORO-5-METHYLPHENYLBORONIC ACID | lookchem [lookchem.com]

- 3. (2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-6-FLUOROPHENYLBORONIC ACID CAS#: 313545-32-3 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid CAS#: 957121-07-2 [m.chemicalbook.com]

- 7. 958646-70-3|(2-Chloro-6-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chemscene.com [chemscene.com]

A Technical Guide to the Solubility of 2-Chloro-6-hydroxyphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-6-hydroxyphenylboronic acid is a key building block in contemporary organic synthesis and medicinal chemistry, valued for its utility in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. Understanding its solubility in various organic solvents is a critical, yet often overlooked, parameter that governs reaction efficiency, purification strategies, and the overall success of its application. This guide provides an in-depth analysis of the factors influencing the solubility of this compound, offers insights based on structurally analogous boronic acids, and presents a robust experimental framework for determining its solubility with precision. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to navigate this data gap effectively.

Introduction: The Pivotal Role of Solubility in the Application of this compound

The utility of this compound in synthetic chemistry is intrinsically linked to its solubility. In drug discovery, for instance, achieving homogeneous reaction conditions is paramount for reproducible outcomes and kinetic profiling. In process chemistry, solvent selection directly impacts reaction rates, impurity profiles, and the feasibility of crystallization for purification. The molecular structure of this compound, featuring a hydrophilic boronic acid moiety and a more lipophilic chlorinated and hydroxylated phenyl ring, presents a unique solubility challenge that necessitates a careful and informed approach to solvent selection.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₆BClO₃ | [1] |

| Molecular Weight | 172.37 g/mol | [1] |

| Physical Form | Solid | [2] |

| IUPAC Name | (2-chloro-6-hydroxyphenyl)boronic acid | [1] |

Understanding the Solubility of Phenylboronic Acids: Key Influencing Factors

The solubility of phenylboronic acids is a complex interplay of intermolecular forces between the solute and the solvent. Several key factors dictate this behavior:

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar protic solvents can engage in hydrogen bonding with the hydroxyl groups of the boronic acid, while polar aprotic solvents can interact via dipole-dipole interactions. Nonpolar solvents are generally poor solvents for boronic acids due to the high polarity of the boronic acid functional group. Studies on phenylboronic acid have shown it has high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4]

-

Intramolecular vs. Intermolecular Hydrogen Bonding: The presence of the ortho-hydroxyl group in this compound allows for the possibility of intramolecular hydrogen bonding between the hydroxyl group and the boronic acid moiety. This can reduce the extent of intermolecular hydrogen bonding with the solvent, potentially influencing its solubility profile compared to other substituted phenylboronic acids.

-

Boroxine Formation: A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar solvents.[5] The formation of these less polar trimers can significantly impact the observed solubility and is an equilibrium process dependent on the solvent and temperature.[5]

-

Substituent Effects: The chloro and hydroxyl substituents on the phenyl ring influence the overall polarity and crystal lattice energy of the molecule. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group will modulate the interaction of the molecule with different solvents.

Inferred Solubility Profile of this compound

While quantitative data for the target compound is scarce, we can infer its likely solubility based on the behavior of structurally similar compounds like phenylboronic acid and its derivatives.[3][4][6]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the polar boronic acid group. |

| Ethers | Diethyl ether, Dipropyl ether | High | Phenylboronic acid generally shows high solubility in ethers.[3][4] |

| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | These protic solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. However, the potential for esterification with the boronic acid should be considered. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Phenylboronic acid exhibits moderate solubility in chloroform.[3][4] The presence of the chloro substituent on the target molecule may slightly enhance solubility in these solvents. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The significant difference in polarity between the solute and solvent limits miscibility. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Methylcyclohexane | Very Low | These nonpolar solvents are generally unsuitable for dissolving polar boronic acids.[3][4] |

Experimental Protocol for Solubility Determination: A Dynamic Approach

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The dynamic (synthetic) method is a well-established technique for determining the solubility of boronic acids in organic solvents.[5][7]

Objective: To determine the temperature-dependent solubility of this compound in a selected organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Calibrated digital thermometer or thermocouple

-

Luminance probe or turbidity sensor

-

Analytical balance

Experimental Workflow:

Caption: Experimental workflow for determining solubility using the dynamic method.

Step-by-Step Methodology:

-

Preparation: Accurately weigh a specific amount of this compound and transfer it to the jacketed glass vessel. Add a precise volume of the chosen organic solvent.

-

Heating and Dissolution: Begin stirring the suspension and gradually heat the vessel using the temperature-controlled circulating bath. A slow heating rate (e.g., 0.5 °C/min) is recommended to ensure thermal equilibrium.

-

Turbidity Measurement: Continuously monitor the turbidity or light transmittance of the solution using a probe. As the solid dissolves with increasing temperature, the turbidity will decrease.

-

Endpoint Determination: The solubility temperature is the point at which the last solid particles dissolve, and the solution becomes clear. This is indicated by a sharp change in the signal from the turbidity or luminance probe.

-

Data Collection: Record the temperature at which the solution becomes completely clear. This temperature corresponds to the saturation point for the initial concentration.

-

Repeatability: Repeat the experiment with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).

Factors Influencing Solubility: A Deeper Dive

The interplay of intermolecular forces governs the dissolution process. Understanding these interactions is key to predicting and manipulating the solubility of this compound.

Caption: Intermolecular interactions influencing solubility.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for researchers to approach this challenge. By understanding the fundamental physicochemical properties of the compound, leveraging data from analogous structures, and employing systematic experimental methodologies, scientists and drug developers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The generation and publication of such solubility data would be a valuable contribution to the chemical community, facilitating more efficient and predictable applications of this important synthetic building block.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-826. [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. [Link]

-

PubChem. (2024). (2-Chloro-6-hydroxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (2024). 2-Chloro-6-fluoro-5-hydroxyphenylboronic acid. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

YouTube. (2020). Titration Experiment- Solubility- Finding Equilibrium Constants. [Link]

Sources

- 1. (2-Chloro-6-hydroxyphenyl)boronic acid | C6H6BClO3 | CID 54758882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Chloro-6-hydroxyphenyl)boronic acid | 958646-70-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

stability and storage of 2-Chloro-6-hydroxyphenylboronic acid

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-hydroxyphenylboronic Acid

Executive Summary

This compound is a valuable reagent in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical stability, primary degradation pathways, and optimal storage and handling protocols for this compound. By understanding the underlying mechanisms of decomposition—namely protodeboronation, oxidation, and boroxine formation—researchers can implement strategies to preserve the integrity of the reagent, ensuring reproducibility and success in their synthetic endeavors. This document synthesizes data from peer-reviewed literature and safety data sheets to offer field-proven insights and actionable protocols.

The Chemical Profile of this compound

This compound is an organic compound featuring a phenyl ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a hydroxyl group. The relative positioning of these ortho-substituents to the boronic acid moiety significantly influences the compound's reactivity and stability profile. The electron-withdrawing nature of the chlorine and the coordinating potential of the adjacent hydroxyl group create a unique electronic environment that dictates its susceptibility to degradation.

Core Stability Challenges and Degradation Pathways

The stability of arylboronic acids is a critical concern that can impact reaction yields, purity of products, and overall experimental reproducibility. For this compound, three primary degradation pathways must be managed.

Protodeboronation: The Primary Concern

Protodeboronation is a common decomposition route for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process effectively converts the boronic acid back to its corresponding arene (in this case, 2-chlorophenol), rendering it inactive for coupling reactions.

Mechanism and Influencing Factors: The reaction is essentially a protonolysis of the C-B bond and is highly dependent on factors such as pH, temperature, and the presence of protic solvents. Mechanistic studies suggest that the process can be initiated by the coordination of a water molecule to the boron atom, followed by a bond metathesis.

-

pH: The rate of protodeboronation is highly pH-dependent. For many arylboronic acids, decomposition is rapid under both strongly acidic and strongly basic conditions. The ortho-hydroxy group in the title compound is particularly significant, as studies on similar phenol boronic acids have shown that the presence of a free phenolic hydroxyl is critical for facilitating thermal protodeboronation.

-

Ortho-Substituents: The presence of ortho-substituents, such as the chloro and hydroxyl groups in this compound, can increase the susceptibility to base-catalyzed protodeboronation.

Caption: Key steps in the protodeboronation of this compound.

Oxidative Degradation

Arylboronic acids are susceptible to oxidative degradation, a process that converts the C-B bond to a C-O bond, yielding a phenol and boric acid. This pathway is particularly relevant in biological applications but can also occur during routine handling and storage in the presence of air or other oxidants.

Mechanism and Influencing Factors: The mechanism involves the attack of a nucleophilic oxygen species on the vacant p-orbital of the sp²-hybridized boron atom. This is followed by a 1,2-shift where the aryl group migrates from the boron to the oxygen atom, leading to a labile boric ester that is rapidly hydrolyzed.

-

Atmosphere: Exposure to atmospheric oxygen can facilitate slow oxidation over time. The kinetic stability of most arylboronic acids is generally sufficient for manipulation in air, but long-term storage requires exclusion of oxygen.

-

Reactive Oxygen Species (ROS): In solution, especially in the presence of potential contaminants like peroxide residues, oxidation can be significantly accelerated.

Boroxine Formation (Dehydration)

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration. Three molecules of the boronic acid can condense to form a stable, six-membered cyclic anhydride known as a boroxine.

Reversibility and Impact: This process is typically reversible upon addition of water. However, the formation of boroxine alters the molecular weight and can complicate stoichiometry in reactions where the compound is used directly from the bottle without purification or analysis. It

A Guide to the Crystal Structure Analysis of 2-Chloro-6-hydroxyphenylboronic Acid: From Synthesis to Structural Validation

Abstract

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of 2-chloro-6-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development.[1][2] Recognizing the current absence of a publicly available crystal structure for this specific compound, this document is structured as a practical "how-to" guide for researchers. It details the entire workflow, from the rational synthesis and crystallization to the intricacies of single-crystal X-ray diffraction (SCXRD) data acquisition, structure solution, refinement, and rigorous validation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional atomic arrangement of novel organic molecules, thereby gaining crucial insights into their structure-property relationships.

Introduction: The Significance of Structural Elucidation

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The title compound, this compound, with its unique substitution pattern, presents a valuable scaffold for the synthesis of complex pharmaceutical intermediates.[1] Understanding its precise three-dimensional structure is paramount. A crystal structure provides unambiguous proof of chemical identity and detailed information on molecular geometry, conformation, and intermolecular interactions. This knowledge is critical for structure-based drug design, polymorphism screening, and understanding the solid-state properties that can influence a compound's stability, solubility, and bioavailability.

This guide will navigate the reader through the entire process of determining the crystal structure of this compound, emphasizing the rationale behind each experimental step to ensure a robust and reliable outcome.

Synthesis and Purification

A logical and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A common route to hydroxyphenylboronic acids involves the protection of the hydroxyl group, followed by a Grignard reaction or lithium-halogen exchange and subsequent reaction with a borate ester.[4]

Proposed Synthetic Pathway

A plausible synthetic route starting from 2-chloro-6-bromophenol is outlined below. The hydroxyl group is first protected, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent interference with the subsequent organometallic reactions.

Sources

- 1. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]

- 2. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

A Theoretical and Computational Guide to 2-Chloro-6-hydroxyphenylboronic Acid: In Silico Insights for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 2-Chloro-6-hydroxyphenylboronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the quantum chemical calculations, molecular modeling techniques, and in silico predictions that can elucidate the structural, electronic, and reactive properties of this versatile molecule. By synthesizing established computational methodologies with field-proven insights, this guide aims to empower researchers to leverage theoretical calculations for the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Significance of Substituted Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern medicinal chemistry, primarily owing to their unique electronic properties and versatile reactivity. Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex organic molecules.[1] Beyond their synthetic utility, the boronic acid moiety is a key pharmacophore in a growing number of therapeutic agents. Boronic acids are recognized as bioisosteres of carboxylic acids and can form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors for saccharides.[2]

This compound presents a particularly interesting scaffold for drug design. The presence of a hydroxyl group and a chlorine atom at the ortho positions to the boronic acid moiety can significantly influence its conformational preferences, electronic properties, and binding interactions with biological targets. Understanding these influences at a molecular level is paramount for its effective application in drug discovery. This guide will explore the theoretical frameworks and computational protocols that enable such an understanding.

Physicochemical and Structural Properties: An Overview

This compound, with the molecular formula C₆H₆BClO₃, possesses a unique combination of functional groups that dictate its chemical behavior.[3] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₆BClO₃ | [3] |

| Molecular Weight | 172.37 g/mol | [3] |

| IUPAC Name | (2-Chloro-6-hydroxyphenyl)boronic acid | [3] |

| CAS Number | 958646-70-3 | [3] |

| SMILES | B(C1=C(C=CC=C1Cl)O)(O)O | [3] |

The planarity of the phenyl ring and the sp² hybridization of the boron atom are key structural features.[4] However, the presence of ortho-substituents introduces the possibility of intramolecular interactions and steric hindrance, which can lead to non-planar conformations. Theoretical calculations are essential for exploring these conformational landscapes.

Core Computational Methodologies: A Primer

The accurate theoretical description of this compound necessitates the use of robust quantum chemical methods. Density Functional Theory (DFT) has emerged as a powerful and cost-effective approach for studying boronic acid derivatives, providing a good balance between accuracy and computational expense.[5]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach significantly reduces computational cost while often maintaining high accuracy.

Experimental Protocol: Standard DFT Workflow for this compound

-

Structure Preparation: Construct the 3D structure of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers, paying close attention to the orientation of the hydroxyl and boronic acid groups.

-

Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6] The choice of a basis set with diffuse functions is important for accurately describing the lone pairs on oxygen and chlorine.

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data and predicted infrared (IR) and Raman spectra.[6]

-

Property Calculation: On the optimized structures, calculate various electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charges.

The following diagram illustrates the typical workflow for DFT calculations on this compound.

Theoretical Calculations and In Silico Predictions

Structural and Conformational Analysis

The orientation of the boronic acid group relative to the phenyl ring and the intramolecular interactions involving the ortho-hydroxyl and chloro substituents are critical for determining the molecule's shape and reactivity. DFT calculations can predict the relative energies of different conformers. For substituted phenylboronic acids, the endo-exo conformer is often the most stable.[7] The potential for intramolecular hydrogen bonding between the hydroxyl proton and the boronic acid oxygen or the chlorine atom should be investigated, as this can significantly influence the conformational preference.[8]

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are key to its function in both chemical reactions and biological interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[9] For boronic acids, the LUMO is often localized on the vacant p-orbital of the boron atom, making it susceptible to nucleophilic attack.[10]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[11] Regions of negative potential (red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms and a positive potential near the acidic protons and the boron atom.

The following table summarizes key electronic properties that can be calculated and their significance.

| Calculated Property | Significance in Drug Discovery |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for non-covalent interactions with biological targets. |

| NBO Charges | Quantifies the charge distribution on each atom. |

| Dipole Moment | Influences solubility and membrane permeability. |

Spectroscopic Analysis

Theoretical calculations can provide valuable support for the interpretation of experimental spectroscopic data.

-

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule.[6] By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made. This is particularly useful for identifying characteristic bands associated with the B-O-H and C-B bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts.[6] This can aid in the structural elucidation of this compound and its derivatives.

Applications in Drug Discovery: A Computational Perspective

Theoretical calculations on this compound can significantly contribute to various stages of the drug discovery pipeline.

Rational Inhibitor Design

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases, by forming a covalent bond with the catalytic serine residue.[12] Molecular modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, can be employed to study the interaction of this compound with a target enzyme's active site.[13]

Experimental Protocol: Molecular Docking and QM/MM Workflow

-

Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

-

Ligand Preparation: Generate the 3D conformer of this compound, as determined from DFT calculations.

-

Molecular Docking: Dock the ligand into the active site of the protein to predict its binding mode and affinity. Covalent docking protocols should be considered to account for the formation of a bond with the catalytic serine.

-

QM/MM Simulation: For a more accurate description of the binding and reaction mechanism, perform a QM/MM simulation. The ligand and key active site residues are treated with a quantum mechanical method (e.g., DFT), while the rest of the protein is treated with a classical molecular mechanics force field. This allows for the study of the covalent bond formation process.

The following diagram illustrates the workflow for studying the interaction of this compound with a target enzyme.

Predicting ADMET Properties

Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. Descriptors derived from quantum chemical calculations, such as the MEP and atomic charges, can be used as inputs for these predictive models.

Conclusion

Theoretical calculations provide an indispensable toolkit for the in-depth characterization of this compound. From elucidating its fundamental structural and electronic properties to predicting its interactions with biological targets, computational chemistry empowers researchers to make informed decisions in the design and development of novel therapeutics. The methodologies outlined in this guide serve as a foundation for leveraging the power of in silico techniques to unlock the full potential of this promising molecular scaffold.

References

-

Molecules. 2021 Apr 2;26(7):2026. doi: 10.3390/molecules26072026. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. [Link]

-

PubChem. (2-Chloro-6-hydroxyphenyl)boronic acid. [Link]

-

Frontiers in Molecular Biosciences. 2021 Aug 9;8:716567. doi: 10.3389/fmolb.2021.716567. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. [Link]

-

ResearchGate. (2018). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents. [Link]

-

International Journal of Molecular Sciences. 2012; 13(3): 3639–3663. doi: 10.3390/ijms13033639. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. [Link]

-

The Crucial Role of Boronic Acids in Modern Drug Discovery. [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2015 Feb 5;136 Pt B:984-96. doi: 10.1016/j.saa.2014.09.111. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. [Link]

-

Beilstein Journal of Organic Chemistry. 2013 Jun 11;9:1127-34. doi: 10.3762/bjoc.9.128. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

-

ResearchGate. (2020). Molecular electrostatic potential (MEP) derived from ChElPG charges for the putative intermediate 1‐PMe3. [Link]

-

Bioorganic & Medicinal Chemistry Letters. 2010 Jun 15;20(12):3646-51. doi: 10.1016/j.bmcl.2010.04.096. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. [Link]

-

Wikipedia. Boronic acid. [Link]

Sources

- 1. A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]